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Compound of Interest

Compound Name: BMS-199945

Cat. No.: B1667182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational influenza antiviral BMS-
199945 against currently approved antiviral agents. By examining its mechanism of action and

available in-vitro efficacy data, this document aims to contextualize the potential of BMS-
199945 within the current landscape of influenza therapeutics.

Executive Summary
BMS-199945 is an experimental small molecule that inhibits influenza virus entry into host cells

by targeting the viral hemagglutinin (HA) protein. This mechanism, known as fusion inhibition,

represents a different therapeutic strategy compared to the widely used neuraminidase

inhibitors (e.g., Oseltamivir, Zanamivir) and the more recent cap-dependent endonuclease

inhibitor (Baloxavir marboxil). While direct comparative studies under identical experimental

conditions are not publicly available, this guide synthesizes existing data to offer a preliminary

benchmark of BMS-199945's anti-influenza activity.

Mechanism of Action: A Different Approach to
Influenza Inhibition
Influenza antivirals are broadly classified by their therapeutic targets within the viral lifecycle.

BMS-199945 distinguishes itself by acting at the initial stage of infection.
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BMS-199945: This compound is a fusion inhibitor. It binds to the HA protein on the surface of

the influenza virus. This binding stabilizes the pre-fusion conformation of HA, preventing the

pH-induced conformational changes necessary for the fusion of the viral envelope with the

endosomal membrane of the host cell. Consequently, the viral genetic material cannot be

released into the cytoplasm, halting the infection process.

Neuraminidase (NA) Inhibitors (Oseltamivir, Zanamivir, Peramivir): These drugs target the

neuraminidase enzyme on the viral surface. NA is crucial for the release of newly formed

virus particles from an infected cell. By inhibiting NA, these agents prevent the spread of the

virus to other cells.

Cap-Dependent Endonuclease Inhibitor (Baloxavir marboxil): This drug inhibits the cap-

dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is

essential for the virus to "snatch" capped RNA fragments from host cell messenger RNA

(mRNA) to initiate the transcription of its own genome. By blocking this process, Baloxavir

marboxil effectively stops viral replication.

In Vitro Activity of BMS-199945
The antiviral potency of BMS-199945 has been evaluated in cell-based assays that model the

initial stages of influenza virus infection. The 50% inhibitory concentration (IC50) values have

been reported for the influenza A/WSN/33 strain in two key assays.[1][2]

Assay Type Influenza Strain BMS-199945 IC50

Virus-Induced Hemolysis

Inhibition
A/WSN/33 0.57 µM

Trypsin Protection Assay A/WSN/33 ~1 µM

In Vitro Activity of Known Influenza Antivirals
The following tables summarize the reported 50% inhibitory or effective concentrations

(IC50/EC50) for a selection of approved influenza antivirals against various influenza strains. It

is crucial to note that these values were determined using different assay methodologies (e.g.,

neuraminidase inhibition, plaque reduction, or cell culture-based assays) and cannot be directly

compared with the IC50 values for BMS-199945.
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Neuraminidase Inhibitors

Antiviral Influenza Strain Assay Type
Reported IC50/EC50

Range

Oseltamivir
Influenza A (H1N1,

H3N2), Influenza B

Neuraminidase

Inhibition / Plaque

Reduction

0.45 nM - 13 nM

Zanamivir
Influenza A (H1N1,

H3N2), Influenza B

Neuraminidase

Inhibition / Plaque

Reduction

0.92 nM - 4.19 nM

Peramivir
Influenza A (H1N1,

H3N2), Influenza B

Neuraminidase

Inhibition

Varies, generally in

the low nanomolar

range

Cap-Dependent Endonuclease Inhibitor

Antiviral Influenza Strain Assay Type
Reported IC50/EC50

Range

Baloxavir acid
Influenza A (H1N1,

H3N2)

Plaque Reduction /

Focus Reduction
0.16 nM - 0.73 nM

Baloxavir acid Influenza B
Plaque Reduction /

Focus Reduction
2.43 nM - 7.2 nM

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of antiviral activity

data. The following are generalized protocols for the key assays mentioned in this guide.

Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the fusion of the influenza virus with

red blood cells (RBCs) at a low pH, which mimics the conditions within an endosome.

Preparation of Reagents:
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Prepare a suspension of fresh chicken or turkey red blood cells in a buffered saline

solution (e.g., PBS).

Dilute the influenza virus stock to a standardized concentration.

Prepare serial dilutions of the test compound (e.g., BMS-199945).

Assay Procedure:

In a 96-well plate, mix the virus suspension with the different concentrations of the test

compound and incubate for a specified time (e.g., 1 hour) at room temperature to allow for

binding.

Add the RBC suspension to each well.

Incubate the plate at a low pH (e.g., pH 5.0-5.5) to trigger viral fusion.

After the incubation period, centrifuge the plate to pellet the intact RBCs.

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin

release (e.g., 540 nm).

Data Analysis:

The percentage of hemolysis inhibition is calculated relative to control wells (virus + RBCs

without compound). The IC50 value is determined as the concentration of the compound

that inhibits hemolysis by 50%.

Trypsin Protection Assay
This assay assesses the stability of the HA protein in its pre-fusion conformation in the

presence of an inhibitor. At low pH, HA undergoes a conformational change that makes it

susceptible to digestion by trypsin. A fusion inhibitor will stabilize the pre-fusion state, protecting

it from trypsin cleavage.

Preparation of Reagents:

Purify the influenza virus hemagglutinin protein.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1667182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of the test compound.

Prepare a solution of TPCK-treated trypsin.

Assay Procedure:

Incubate the purified HA with different concentrations of the test compound for a set

period.

Adjust the pH of the mixture to an acidic level (e.g., pH 5.0) to induce the conformational

change in HA.

Neutralize the pH and add trypsin to the mixture.

Allow the trypsin digestion to proceed for a specific time.

Stop the reaction and analyze the protein fragments by SDS-PAGE and Western blotting

using an anti-HA antibody.

Data Analysis:

The degree of HA protection from trypsin digestion is quantified. The IC50 is the

concentration of the compound that protects 50% of the HA from cleavage.

Visualizations
Influenza Virus Entry and Fusion Pathway
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Caption: Influenza virus entry pathway and points of antiviral intervention.
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General Workflow for In Vitro Antiviral Activity Assay
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Caption: A generalized workflow for determining the in vitro efficacy of antiviral compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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